6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 1099030-05-3

Cat. No.: VC7531518

Molecular Formula: C12H15N3O4S

Molecular Weight: 297.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1099030-05-3 |

|---|---|

| Molecular Formula | C12H15N3O4S |

| Molecular Weight | 297.33 |

| IUPAC Name | 6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C12H15N3O4S/c16-12-8-19-11-2-1-9(7-10(11)14-12)20(17,18)15-5-3-13-4-6-15/h1-2,7,13H,3-6,8H2,(H,14,16) |

| Standard InChI Key | WNBGZYXOZPFBAD-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |

Introduction

Chemical Identity and Structural Characteristics

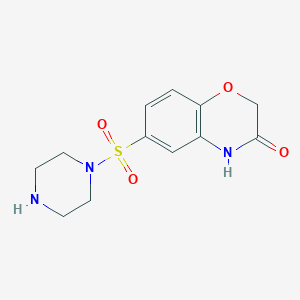

6-(Piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1099030-05-3) is a heterocyclic organic compound belonging to the benzoxazine class. Its molecular formula is C₁₂H₁₅N₃O₄S, with a molecular weight of 297.33 g/mol. The IUPAC name, 6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one, reflects its core structure: a benzoxazinone ring fused to a piperazine-sulfonyl group at the 6-position.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1099030-05-3 |

| Molecular Formula | C₁₂H₁₅N₃O₄S |

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | 6-piperazin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 |

| InChI Key | WNBGZYXOZPFBAD-UHFFFAOYSA-N |

The sulfonyl-piperazine moiety introduces polar characteristics, potentially enhancing solubility and bioavailability. The benzoxazinone core, a bicyclic system combining benzene and oxazinone rings, is known for its pharmacological versatility .

Synthesis and Preparation

While no explicit synthesis protocol for this compound is publicly documented, benzoxazine derivatives are typically synthesized via condensation reactions between amines and carbonyl-containing precursors. For analogues, a common approach involves:

-

Sulfonation of Benzoxazinone: Introducing a sulfonyl group at the 6-position using sulfonating agents like chlorosulfonic acid.

-

Piperazine Coupling: Reacting the sulfonated intermediate with piperazine under basic conditions to form the sulfonamide linkage .

Patent literature describes similar compounds prepared via Ullmann coupling or nucleophilic aromatic substitution, suggesting plausible routes for this molecule . For example, WO2014097188A1 details benzoxazinone derivatives synthesized through cyclization of 2-aminophenols with ketones, followed by functionalization at the 6-position .

Physicochemical Properties

-

LogP: ~1.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Hydrogen Bond Donors/Acceptors: 1/7 (high polarity due to sulfonyl and carbonyl groups).

The piperazine-sulfonyl group likely enhances water solubility compared to non-sulfonated benzoxazines, though exact metrics require empirical validation.

Analytical Characterization

Hypothetical characterization methods include:

-

NMR Spectroscopy: Expected signals at δ 2.8–3.5 ppm (piperazine protons) and δ 7.0–7.8 ppm (aromatic protons).

-

Mass Spectrometry: A molecular ion peak at m/z 297.33 (M⁺) with fragmentation patterns indicative of sulfonamide cleavage.

-

HPLC: Retention time analysis using C18 columns and acetonitrile/water mobile phases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume